molecular formula C13H22N4O2 B2990642 3-methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1208956-76-6

3-methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2990642
CAS No.: 1208956-76-6
M. Wt: 266.345
InChI Key: JRDQXQMFQUAURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a pyrazole-derived carboxamide characterized by a methoxy group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a (1-methylpiperidin-4-yl)methyl substituent on the amide nitrogen (Figure 1).

Properties

IUPAC Name

3-methoxy-1-methyl-N-[(1-methylpiperidin-4-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-16-6-4-10(5-7-16)8-14-12(18)11-9-17(2)15-13(11)19-3/h9-10H,4-8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDQXQMFQUAURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CN(N=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide (referred to as compound A) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of compound A, focusing on its synthesis, mechanisms of action, and efficacy across various biological models.

Chemical Structure and Properties

Compound A belongs to a class of compounds characterized by a pyrazole core, which is known for its diverse pharmacological properties. The molecular formula of compound A is C15H22N4O2C_{15}H_{22}N_{4}O_{2}, and its structure includes a methoxy group and a piperidine moiety that may influence its biological interactions.

The biological activity of compound A can be attributed to several mechanisms:

  • Anticancer Activity :
    • Studies indicate that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, a related study demonstrated that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
    • The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which is crucial for halting tumor progression.
  • Kinase Inhibition :
    • Compound A may act as an inhibitor for specific kinases involved in cancer cell signaling pathways. Recent research has shown that similar compounds can effectively inhibit cyclin-dependent kinases (CDKs), which are pivotal in regulating the cell cycle .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have been reported to exhibit anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .

Biological Evaluation

The biological evaluation of compound A has been conducted through various in vitro and in vivo studies:

In Vitro Studies

  • Cell Viability Assays :
    • Compound A has been tested against several cancer cell lines, showing IC50 values ranging from 0.36 µM to 0.79 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like cisplatin .
Cell LineIC50 (µM)Control (Cisplatin) IC50 (µM)
MDA-MB-2310.411.32
HepG20.361.40
A5490.796.24

In Vivo Studies

  • Tumor Models :
    • In animal models, compound A has shown promising results in reducing tumor size and improving survival rates when administered at specific dosages (e.g., 25 mg/kg) in Ehrlich solid tumor models .

Case Studies

Several case studies highlight the efficacy of compound A:

  • Breast Cancer Study :
    • A study involving MDA-MB-231 cells demonstrated that treatment with compound A resulted in a significant reduction in cell viability and induced apoptosis through caspase activation.
  • Liver Cancer Study :
    • Another investigation showed that compound A inhibited HepG2 cell proliferation by inducing cell cycle arrest at the G1 phase, leading to decreased tumor growth in xenograft models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional features of 3-methoxy-1-methyl-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Pharmacological Target/Activity Key Findings References
This compound Pyrazole-4-carboxamide 3-OCH₃, 1-CH₃, N-linked (1-methylpiperidin-4-yl)methyl Not explicitly provided Hypothesized GPCR or enzyme modulation Structural similarity to cannabinoid receptor ligands; no direct activity data.
1-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide 4-NO₂, 1-CH₃, N-linked (1-methylpyrazol-4-yl)methyl Not explicitly provided Unknown Nitro group may enhance electron-deficient character, affecting binding affinity.
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine Pyrazole fused with pyridine, ethyl/methyl/phenyl groups 374.4 Unspecified (likely kinase or enzyme inhibitor) Extended aromatic system may improve membrane permeability or target engagement.
N-[(3-Fluoro-4-methoxypyridin-2-yl)methyl]-3-(methoxymethyl)-1-({4-[(2-oxopyridin-1(2H)-yl)methyl]phenyl}methyl)-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide 3-CH₂OCH₃, N-linked fluoromethoxypyridinyl and oxopyridinyl groups Not explicitly provided Kallikrein inhibitor Demonstrates therapeutic potential in enzyme inhibition; highlights scaffold versatility.
N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide Carbamide (urea derivative) Fluorobenzyl, 1-methylpiperidin-4-yl, and phenoxypropyl groups Not explicitly provided Patent-protected crystalline form Emphasizes importance of piperidine and aryl groups in solid-state properties.

Structural and Functional Analysis

Core Heterocycle Variations: The target compound and the kallikrein inhibitor in share the pyrazole-4-carboxamide core, but the latter incorporates a methoxymethyl group and fluorinated pyridine moieties, enhancing enzyme-binding specificity.

Nitro () and methoxy () groups influence electronic properties: nitro groups may confer electrophilicity, while methoxy groups enhance solubility.

Pharmacological Implications :

  • While the kallikrein inhibitor () demonstrates therapeutic enzyme targeting, the absence of direct data for the target compound necessitates extrapolation. Piperidine-containing analogs (e.g., ) are often explored in neuropharmacology, hinting at possible CNS applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.